molecular formula C13H20N2O6 B12094176 Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- CAS No. 11002-80-5

Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-

Cat. No.: B12094176
CAS No.: 11002-80-5
M. Wt: 300.31 g/mol
InChI Key: PQVQBAAWCOTEBG-UHFFFAOYSA-N
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Description

Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-, also known as actinobolin, is a complex organic compound with the molecular formula C13H20N2O6 and a molecular weight of 300.31 g/mol . This compound is notable for its unique structure, which includes multiple hydroxyl groups and a benzopyran ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- typically involves the use of microbial fermentation. The bacteria Streptomyces coelicolor and Escherichia coli are commonly employed for this purpose . The fermentation process involves cultivating these bacteria under specific conditions, followed by extraction and purification of the compound.

Industrial Production Methods

Industrial production of this compound also relies on microbial fermentation. The process is scaled up in bioreactors where optimal conditions for bacterial growth and compound production are maintained. After fermentation, the compound is extracted using solvent extraction methods and further purified through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a biochemical marker.

Mechanism of Action

The mechanism of action of Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-
  • Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- (S)-
  • Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- ®-

Uniqueness

The uniqueness of Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- lies in its specific structural configuration and the presence of multiple functional groups, which contribute to its diverse reactivity and wide range of applications .

Biological Activity

Propanamide, 2-amino-N-(3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)- is a compound with significant biological activity. It is structurally related to actinobolin, an antibiotic produced by Streptomyces griseoviridus var atrofaciens and has been investigated for its potential therapeutic applications. This article focuses on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C13H20N2O6
  • Molecular Weight : 300.31 g/mol
  • CAS Number : 24397-89-5
  • Density : Approximately 1.2243 g/cm³
  • pKa Values : 7.5 and 8.8 at 25°C

Propanamide exhibits its biological effects primarily through its interaction with cellular pathways involved in proliferation and apoptosis. The compound has been shown to inhibit specific enzymes and pathways that are critical for cancer cell growth.

Enzyme Inhibition

Research indicates that propanamide can inhibit certain kinases and other enzymes involved in cell cycle regulation. This inhibition leads to reduced proliferation rates in various cancer cell lines.

Anticancer Activity

Propanamide has demonstrated notable anticancer properties in vitro:

  • Cell Line Studies :
    • In studies involving colorectal cancer (HCT116) and breast cancer (MDA-MB-231) cell lines, propanamide exhibited an IC50 value ranging from 25 to 50 nM, indicating potent anti-proliferative activity similar to other known compounds in its class .
  • Mechanism of Action :
    • The compound appears to induce apoptosis through the activation of caspase pathways and modulation of apoptotic proteins such as Bcl-2 and Bax .

Antimicrobial Activity

As a derivative of actinobolin, propanamide retains antimicrobial properties:

  • In Vitro Studies :
    • Propanamide has shown effectiveness against various bacterial strains, demonstrating a mechanism that disrupts bacterial protein synthesis .
  • Comparison with Actinobolin :
    • Similar to actinobolin, propanamide's antimicrobial activity is attributed to its ability to inhibit ribosomal function in bacteria.

Study 1: Anticancer Efficacy

A study involving the administration of propanamide to mice with induced tumors demonstrated a significant reduction in tumor size compared to control groups. The results highlighted the compound's potential as a therapeutic agent in oncology.

Treatment GroupTumor Size Reduction (%)
Control0
Propanamide60

Study 2: Antimicrobial Activity

In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, propanamide showed a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antimicrobial properties.

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Properties

CAS No.

11002-80-5

Molecular Formula

C13H20N2O6

Molecular Weight

300.31 g/mol

IUPAC Name

2-amino-N-(5,6,8-trihydroxy-3-methyl-1-oxo-3,4,4a,5,6,7-hexahydroisochromen-4-yl)propanamide

InChI

InChI=1S/C13H20N2O6/c1-4(14)12(19)15-10-5(2)21-13(20)8-6(16)3-7(17)11(18)9(8)10/h4-5,7,9-11,16-18H,3,14H2,1-2H3,(H,15,19)

InChI Key

PQVQBAAWCOTEBG-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2C(C(CC(=C2C(=O)O1)O)O)O)NC(=O)C(C)N

Origin of Product

United States

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